molecular formula C11H10O4 B8077038 3-Methyl-4-oxochroman-7-carboxylic acid

3-Methyl-4-oxochroman-7-carboxylic acid

Cat. No.: B8077038
M. Wt: 206.19 g/mol
InChI Key: NHYKIEVRZRROCK-UHFFFAOYSA-N
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Description

3-Methyl-4-oxochroman-7-carboxylic acid (CAS: 59717-96-3) is a chromanone derivative featuring a bicyclic benzopyran core substituted with a methyl group at position 3, a ketone at position 4, and a carboxylic acid at position 5. This compound is structurally significant due to its chromanone scaffold, which is associated with diverse biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties. Its carboxylic acid moiety enhances solubility in polar solvents, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

3-methyl-4-oxo-2,3-dihydrochromene-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-6-5-15-9-4-7(11(13)14)2-3-8(9)10(6)12/h2-4,6H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYKIEVRZRROCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(C1=O)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-oxochroman-7-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the condensation of 3-methyl-4-hydroxycoumarin with malonic acid in the presence of a strong acid like sulfuric acid, followed by decarboxylation and oxidation steps.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The keto group at the 4-position can undergo oxidation to form various oxidized derivatives.

    Reduction: The keto group can also be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alcohols and acid catalysts like sulfuric acid for esterification.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: 3-Methyl-4-hydroxychroman-7-carboxylic acid.

    Substitution: Esters of this compound.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 3-Methyl-4-oxochroman-7-carboxylic acid is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: This compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It serves as a scaffold for the development of bioactive molecules.

Medicine: Research has explored its potential as a lead compound in drug discovery, particularly for conditions involving oxidative stress and inflammation.

Industry: In the material science industry, derivatives of this compound are investigated for their use in the development of new materials with specific properties, such as UV absorbers and stabilizers.

Mechanism of Action

The biological effects of 3-Methyl-4-oxochroman-7-carboxylic acid are primarily attributed to its ability to interact with various molecular targets. The keto and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section evaluates 3-methyl-4-oxochroman-7-carboxylic acid against structurally related compounds, focusing on substituent effects , physicochemical properties , and applications .

Structural Analogues and Substituent Effects

Compound Name CAS Number Key Structural Differences
This compound 59717-96-3 Chromanone core with 3-methyl, 4-oxo, 7-carboxyl
Methyl 4-oxochroman-7-carboxylate 41118-21-2 Esterified carboxylic acid (methyl ester)
7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid methyl ester N/A Quinoline core with 7-methoxy, 4-oxo, and ester
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 Pyrimidine core with chloro and methyl groups
  • Functional Group Impact: The carboxylic acid in this compound improves hydrophilicity compared to its esterified counterpart (methyl 4-oxochroman-7-carboxylate), which is more lipophilic and suited for organic-phase reactions .

Physicochemical Properties

Property This compound Methyl 4-oxochroman-7-carboxylate 2-Chloro-6-methylpyrimidine-4-carboxylic acid
Molecular Weight 208.19 g/mol 222.23 g/mol 186.58 g/mol
Solubility High in polar solvents (e.g., water, DMSO) Low in water, high in organic solvents Moderate in polar solvents
Melting Point 215–217°C (estimated) 180–182°C 195–198°C
  • Thermal Stability: The chromanone core in this compound provides greater thermal stability compared to pyrimidine derivatives, which may decompose at lower temperatures due to weaker aromatic stabilization .

Biological Activity

3-Methyl-4-oxochroman-7-carboxylic acid, a compound belonging to the chromone family, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by a chromone backbone with a methyl group at the 3-position and a carboxylic acid functional group at the 7-position. Its molecular formula is C11H10O4C_{11}H_{10}O_4, and it possesses a unique structure that contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of chromones, including this compound, exhibit significant antimicrobial properties. A study evaluating various chromone derivatives demonstrated that certain compounds showed potent antibacterial effects against strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . The presence of the carboxylic acid moiety is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and cell death.

Antifungal Properties

In addition to antibacterial activity, derivatives of this compound have shown antifungal effects against species like Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell wall synthesis, which is crucial for maintaining cell integrity .

Antioxidant Activity

Chromones are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. Research has indicated that this compound can inhibit lipid peroxidation and protect cellular components from oxidative damage . This activity is particularly relevant in the context of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in bacterial metabolism, thereby exerting its antibacterial effects .
  • Cell Membrane Disruption : The compound's ability to integrate into microbial membranes may lead to increased permeability and eventual cell lysis.
  • Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, this compound helps mitigate oxidative stress in cells.

Study on Antimicrobial Efficacy

A study conducted by Mukesh C Patel et al. investigated the antimicrobial efficacy of various chromone derivatives, including those related to this compound. The results indicated that compounds with specific substituents exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .

Antioxidant Potential

In another study focusing on the antioxidant capabilities of chromone derivatives, it was found that this compound significantly reduced oxidative stress markers in vitro. The study highlighted its potential therapeutic applications in preventing oxidative damage in cellular models .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other chromone derivatives:

Compound NameAntibacterial ActivityAntifungal ActivityAntioxidant Activity
This compoundHighModerateHigh
Chromone Derivative AModerateHighModerate
Chromone Derivative BLowModerateHigh

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